1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
CAS No.: 1006472-78-1
Cat. No.: VC7074819
Molecular Formula: C7H9N5
Molecular Weight: 163.184
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006472-78-1 |
|---|---|
| Molecular Formula | C7H9N5 |
| Molecular Weight | 163.184 |
| IUPAC Name | 1-(pyrazol-1-ylmethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C7H9N5/c8-7-2-5-12(10-7)6-11-4-1-3-9-11/h1-5H,6H2,(H2,8,10) |
| Standard InChI Key | JEVSSXXUFZJQDI-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)CN2C=CC(=N2)N |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound’s IUPAC name, 1-(pyrazol-1-ylmethyl)pyrazol-3-amine, reflects its bifunctional design: a pyrazole ring substituted with an aminomethyl group at the 3-position, linked via a methylene bridge to a second pyrazole ring. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₅ |
| Molecular Weight | 163.18 g/mol |
| SMILES | C1=CN(N=C1)CN2C=CC(=N2)N |
| InChI Key | JEVSSXXUFZJQDI-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 (amine and pyrazole NH) |
| Hydrogen Bond Acceptors | 5 (pyrazole nitrogens and amine) |
The presence of multiple nitrogen atoms contributes to its polarity and ability to participate in hydrogen bonding, influencing solubility and intermolecular interactions.
Physicochemical Characteristics
Experimental data for this compound remain limited, but inferences can be drawn from analogous pyrazole derivatives:
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Solubility: Likely soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with limited aqueous solubility due to hydrophobic aromatic rings.
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Stability: Pyrazole derivatives generally exhibit thermal stability under inert conditions but may degrade via oxidation or hydrolysis in acidic/basic environments.
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pKa: Predicted to be ~4–6 for the pyrazole NH groups, enabling pH-dependent reactivity.
Synthesis and Preparation
General Synthetic Strategies
While explicit protocols for 1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine are scarce, its synthesis likely follows established pyrazole coupling methodologies:
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Condensation Reactions: Reacting 3-aminopyrazole with a halomethylpyrazole precursor under basic conditions (e.g., K₂CO₃ or NaH) in solvents like DMF.
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Cyclization Approaches: Formation of the pyrazole rings via [3+2] cycloadditions between alkynes and hydrazines, followed by functionalization .
A hypothetical synthesis route could involve:
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Step 1: Preparation of 1-(chloromethyl)-1H-pyrazole via chlorination of hydroxymethylpyrazole.
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Step 2: Nucleophilic substitution with 3-aminopyrazole in the presence of a base to form the methylene bridge.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring correct substitution patterns on both pyrazole rings.
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Purification: Chromatographic techniques (e.g., silica gel) may be required due to polar byproducts.
Applications in Science and Industry
Pharmaceutical Research
Pyrazole derivatives are widely investigated for their biological activities:
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Antimicrobial Agents: Structural analogs have demonstrated inhibitory effects against Mycobacterium tuberculosis, suggesting potential utility in tuberculosis treatment .
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Enzyme Inhibition: The amine and pyrazole groups may chelate metal ions in enzymatic active sites, disrupting pathogen metabolism .
Agrochemical Development
The compound’s nitrogen-rich structure aligns with agrochemical motifs used in:
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Herbicides: Interference with plant amino acid synthesis pathways.
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Insecticides: Disruption of neuronal signaling in pests.
Material Science
Conjugated pyrazole systems can serve as:
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Ligands in Catalysis: Coordinating transition metals for cross-coupling reactions.
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Fluorescent Probes: π-conjugated systems for sensing applications.
Future Directions and Research Opportunities
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